molecular formula C7H13N3 B8396103 4-(1H-imidazol-1-yl)-2-butanamine

4-(1H-imidazol-1-yl)-2-butanamine

Cat. No.: B8396103
M. Wt: 139.20 g/mol
InChI Key: VYPUWSXXSGOTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-yl)-2-butanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-imidazol-1-yl)-2-butanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-imidazol-1-yl)-2-butanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-imidazol-1-ylbutan-2-amine

InChI

InChI=1S/C7H13N3/c1-7(8)2-4-10-5-3-9-6-10/h3,5-7H,2,4,8H2,1H3

InChI Key

VYPUWSXXSGOTFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CN=C1)N

Origin of Product

United States

Foundational & Exploratory

Stereochemistry and chiral centers of 4-(1H-imidazol-1-yl)-2-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chiral Analysis of 4-(1H-imidazol-1-yl)-2-butanamine

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity.[1][2][3] The interaction between a drug and its biological target, such as an enzyme or receptor, is fundamentally a process of molecular recognition, akin to a key fitting into a lock.[3] Since biological targets are themselves chiral, they can differentiate between stereoisomers of a drug molecule. This guide delves into the stereochemical analysis of 4-(1H-imidazol-1-yl)-2-butanamine, a representative chiral amine, to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating stereoisomers. The principles and methodologies discussed herein are foundational for ensuring the efficacy, safety, and selectivity of chiral pharmaceutical compounds.[4][5]

Structural Analysis: Identifying the Chiral Center

4-(1H-imidazol-1-yl)-2-butanamine possesses a single stereogenic center, rendering it a chiral molecule. A chiral center is a tetrahedral carbon atom bonded to four different substituents.[6][7]

  • Molecule: 4-(1H-imidazol-1-yl)-2-butanamine

  • Chiral Center: The carbon atom at the second position (C2) of the butanamine chain.

  • Four Distinct Substituents on C2:

    • Hydrogen atom (-H)

    • Amino group (-NH₂)

    • Methyl group (-CH₃)

    • 2-(1H-imidazol-1-yl)ethyl group (-CH₂CH₂-Im)

Due to this asymmetry, the molecule is non-superimposable on its mirror image.[6][7] These two non-superimposable mirror-image forms are known as enantiomers . They are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

Figure 1: 2D representation of the (R) and (S) enantiomers.

The Pharmacological Significance of Enantiomers

While enantiomers have identical physical and chemical properties in an achiral environment, their behavior in the chiral environment of the human body can differ dramatically.[2][] This stereoselectivity impacts both pharmacodynamics (drug-target interaction) and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]

  • Eutomer and Distomer : The more potent enantiomer is termed the eutomer , while the less potent one is the distomer .[9] The distomer is not always benign; it can be inactive, contribute to side effects, or even have opposing pharmacological activity.[10]

  • Eudismic Ratio : This is the ratio of the eutomer's potency to the distomer's potency. A high eudismic ratio strongly justifies the development of a single-enantiomer drug (an enantiopure drug).[9]

  • The Thalidomide Precedent : The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the critical need to evaluate each stereoisomer independently.[5][10]

For 4-(1H-imidazol-1-yl)-2-butanamine, one enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or cause adverse effects. Therefore, developing a single, active enantiomer can lead to a superior therapeutic profile with an improved safety margin and potentially a lower required dose.[4]

G cluster_drug Chiral Drug cluster_receptor Chiral Receptor Site Eutomer (S)-Enantiomer (Eutomer) Receptor Binding Site A Binding Site B Binding Site C Eutomer->Receptor:f1 High Affinity Binding (Therapeutic Effect) Distomer (R)-Enantiomer (Distomer) Distomer->Receptor:f0 Low/No Affinity (Inactive or Off-Target Effect) caption Figure 2: Differential binding of enantiomers to a chiral receptor.

Figure 2: Differential binding of enantiomers to a chiral receptor.

Experimental Protocols for Chiral Analysis

A robust analytical workflow is essential to separate, quantify, and characterize the enantiomers of 4-(1H-imidazol-1-yl)-2-butanamine. This section outlines validated protocols for chiral separation and stereochemical confirmation.

Protocol: Enantiomeric Separation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective and widely used technique for separating enantiomers.[11] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[12]

Causality : Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a broad range of chiral compounds, including primary amines.[11][12] For basic compounds like amines, the addition of an acidic modifier to the mobile phase can improve peak shape and resolution by forming an ion pair.[12]

Methodology:

  • Column Selection : Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm).

  • Sample Preparation :

    • Accurately weigh and dissolve the racemic 4-(1H-imidazol-1-yl)-2-butanamine in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase :

    • A typical mobile phase for amine separation is a mixture of a non-polar solvent and an alcohol, such as Hexane/Isopropanol (90:10 v/v).

    • Add an amine modifier like Diethylamine (DEA) at 0.1% to improve peak shape by minimizing tailing.

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 25 °C

    • Detection : UV detector at 210 nm (the imidazole ring provides UV absorbance).

  • Data Analysis :

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

G start Racemic Sample (1 mg/mL in Mobile Phase) prep Filter Sample (0.45 µm Syringe Filter) start->prep hplc Inject 10 µL into Chiral HPLC System prep->hplc column Separation on Chiral Stationary Phase (CSP) hplc->column detect UV Detection (210 nm) column->detect data Data Acquisition (Chromatogram) detect->data analysis Integrate Peaks & Calculate % Enantiomeric Excess data->analysis caption Figure 3: Experimental workflow for chiral HPLC separation.

Figure 3: Experimental workflow for chiral HPLC separation.
Protocol: Characterization by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[13][14] It is a definitive method to characterize enantiomers, which rotate light by equal amounts but in opposite directions.[15] A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise.[16]

Methodology:

  • Sample Preparation :

    • Prepare a solution of the enantiomerically pure sample (obtained from preparative chiral HPLC or asymmetric synthesis) at a precisely known concentration (c), typically 1 g/100 mL, in a suitable solvent (e.g., methanol).

  • Instrument Setup :

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

    • Calibrate the instrument with the pure solvent (blank).

  • Measurement :

    • Rinse and fill the sample cell (of a known path length, l, typically 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α) in degrees.

  • Calculation of Specific Rotation :

    • The specific rotation [α] is a standardized physical constant for a compound under specific conditions.

    • Calculate it using the Biot's law formula: [α]_D^T = α / (l * c) Where:

      • T = Temperature (°C)

      • D = Sodium D-line wavelength

      • α = Observed rotation

      • l = Path length (dm)

      • c = Concentration (g/mL)

Protocol: Enantiomeric Purity by NMR Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) can overcome this limitation.[17] These agents interact with the enantiomers to form diastereomeric species, which are not mirror images and thus have different NMR spectra.[17][18] This allows for the accurate determination of enantiomeric purity.

Causality : A CDA, such as Mosher's acid chloride, reacts covalently with the amine to form diastereomeric amides. A CSA, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), forms non-covalent diastereomeric complexes through interactions like hydrogen bonding. The CSA method is often preferred as it is non-destructive.

Methodology (using a Chiral Solvating Agent):

  • Sample Preparation :

    • Dissolve ~5-10 mg of the 4-(1H-imidazol-1-yl)-2-butanamine sample (which can be a racemic or enriched mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar excess (e.g., 1.5-2.0 equivalents) of the CSA, such as (R)-TFAE, to the NMR tube.

  • NMR Acquisition :

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis :

    • Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment. The protons nearest the chiral center (e.g., the methyl protons or the amine proton) are often good candidates.

    • In the presence of the CSA, this signal should split into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals (Area_R and Area_S). The ratio of these areas directly corresponds to the ratio of the enantiomers in the sample.

Data Presentation and Interpretation

Summarizing the analytical data in a structured format is crucial for direct comparison and validation.

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Chiral HPLC Retention Time 12.5 min15.8 minTwo peaks at 12.5 & 15.8 min
Specific Rotation [α] -15.2° (c=1, MeOH)+15.2° (c=1, MeOH)
¹H NMR (with Chiral Agent) Single peak at 1.25 ppmSingle peak at 1.28 ppmTwo peaks at 1.25 & 1.28 ppm

Table 1: Representative analytical data for the stereoisomers of 4-(1H-imidazol-1-yl)-2-butanamine.

Conclusion

The stereochemical integrity of 4-(1H-imidazol-1-yl)-2-butanamine, like any chiral drug candidate, is not a trivial detail but a critical attribute that profoundly influences its pharmacological profile.[4] A thorough understanding and application of stereoselective analytical techniques, such as chiral HPLC, polarimetry, and chiral NMR spectroscopy, are indispensable for drug development professionals. These methods provide the self-validating data required to isolate the eutomer, characterize its properties, and ensure the production of a safe and effective enantiopure pharmaceutical product. By embracing a stereochemically-driven approach, the scientific community can continue to develop more selective, potent, and safer medicines.

References

  • Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy.
  • Understanding the Stereochemistry of Molecules in Developing New Drugs - Longdom Publishing.
  • Polarimetry: Applications, Advancements, and Industry Trends - Drawell.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC.
  • What is the application of stereochemistry in drug design?
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences.
  • Pharmaceutical importance of stereochemistry | PPTX - Slideshare.
  • Direct Chiral Discrimin
  • Direct chiral discrimin
  • Polarimeter - Wikipedia.
  • Basics of polarimetry - Anton Paar Wiki.
  • 5.5 Polarimetry - Chemistry LibreTexts.
  • Understanding Polarimetry - Experiment - Vernier.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed.
  • Technical News - Separation of Chiral Amine Compounds using Crown Ether Column.
  • Effects of Stereoisomers on Drug Activity.
  • Chiral Compounds - BOC Sciences.
  • Chirality (chemistry) - Wikipedia.
  • Part 4: Stereochemistry in Drug Action and Pharmacology - Chiralpedia.
  • 8.2: Chiral Molecules - Chemistry LibreTexts.

Sources

Literature review of imidazole-based amines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms.[1] This unique architecture allows for a wide range of chemical modifications, making it a versatile scaffold in medicinal chemistry.[1][2] Imidazole-based compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][3] Their ability to interact with various biological targets, such as enzymes and receptors, stems from the electron-rich nature of the imidazole ring and its capacity to form diverse noncovalent bonds.[4][5] This guide provides an in-depth exploration of imidazole-based amines, covering their synthesis, diverse applications in drug discovery, and mechanisms of action.

Physicochemical Properties and Biological Significance

The imidazole ring is a planar, aromatic heterocycle.[6] It is amphoteric, meaning it can act as both an acid and a base.[7][8] This property is crucial for its role in biological systems, where it can participate in proton transfer reactions.[7] The imidazole moiety is a key component of the amino acid histidine, which plays a vital role in enzyme catalysis.[2][9] The ability of the imidazole nitrogens to act as both hydrogen bond donors and acceptors allows for specific interactions with biological macromolecules, contributing to the diverse pharmacological profiles of imidazole-containing drugs.[7]

Synthesis of Imidazole-Based Amines

Several synthetic strategies have been developed to construct the imidazole core and introduce amine functionalities. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthesis Methods

One of the earliest and most straightforward methods for imidazole synthesis is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[2] While effective, this method can sometimes result in low yields.[2]

Modern Synthetic Approaches

More contemporary methods offer greater efficiency and versatility. The van Leusen reaction, for instance, is a powerful tool for constructing substituted imidazoles.[10][11] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an aldimine.[10][11]

Another important strategy involves the reductive amination of imidazole-carboxaldehydes. This two-step process first forms an imine through the condensation of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[12]

Here is a generalized workflow for the synthesis of an imidazole-based amine via reductive amination:

G cluster_synthesis Reductive Amination Workflow start Start Materials: Imidazole-4-carboxaldehyde Primary/Secondary Amine imine_formation Imine Formation (Condensation) start->imine_formation Mix & Stir reduction In-situ Reduction (e.g., NaBH4, H2/Pd-C) imine_formation->reduction Add Reducing Agent purification Purification (e.g., Chromatography) reduction->purification product Final Product: Imidazole-Based Amine purification->product G cluster_sar Generalized Structure-Activity Relationship (SAR) imidazole N C N C C Imidazole Core r1 R1 (e.g., Aryl, Alkyl) - Modulates lipophilicity - Influences target binding imidazole:c2->r1 r2 R2 (e.g., H, Alkyl) - Affects steric hindrance imidazole:c4->r2 amine Amine Side Chain - Crucial for target interaction - Can be modified to alter  physicochemical properties imidazole:c5->amine

Caption: Key structural features influencing the activity of imidazole-based amines.

Conclusion

Imidazole-based amines represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. [13][14]Their versatile chemical nature and broad spectrum of biological activities have led to the development of numerous clinically successful drugs. [4]Continued research into novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic core.

References

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S4), 1029–1037.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (n.d.).
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
  • imidazole-a new profile of various pharmacological activities. (n.d.).
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). PubMed.
  • FDA‐approved drugs containing imidazole scaffolds. (n.d.).
  • FDA approved imidazole containing drugs. (n.d.).
  • Al-Ostath, A., Ghattas, M. A., & Al-Ktaifani, M. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3279–3299.
  • Miconazole. (n.d.). In Wikipedia.
  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(3), 340–437.
  • Al-Ostath, A., Ghattas, M. A., & Al-Ktaifani, M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3279–3299.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). MDPI.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 17(5), 003.
  • Synthesis of imidazoles using acids and amines as a nucleophile. (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023).
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 11.
  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (n.d.).
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis. (2012). Molecules, 17(7), 8436–8453.
  • Imidazoles Syntheses, reactions and uses. (2021, February 17). YouTube.

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 4-(1H-imidazol-1-yl)-2-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 4-(1H-imidazol-1-yl)-2-butanamine (CAS: 69778-82-1), a critical pharmacophore used in the manufacture of vesicular monoamine transporter 2 (VMAT2) inhibitors, such as Valbenazine.

While laboratory-scale preparations often utilize alkyl halides, such methods suffer from poor atom economy and genotoxic impurity risks. This guide presents a Two-Step "Green" Protocol favored in process chemistry:

  • Michael Addition: Solvent-free or aqueous reaction of imidazole with methyl vinyl ketone (MVK).

  • Reductive Amination: Catalytic hydrogenation to convert the resulting ketone to the target primary amine.[1]

This route minimizes waste, avoids mutagenic alkyl halides, and utilizes cheap commodity chemicals, making it suitable for multi-kilogram scale-up.

Retrosynthetic Analysis & Pathway

The most robust route disconnects the C-N bond at the amine, leading back to the corresponding ketone. The ketone is further disconnected via a Michael addition, utilizing the nucleophilicity of the imidazole ring.

SynthesisPathway Target 4-(1H-imidazol-1-yl)-2-butanamine (Target Amine) Ketone 4-(1H-imidazol-1-yl)-2-butanone (Key Intermediate) Ketone->Target Reductive Amination (NH3 / H2 / Cat.) Imidazole 1H-Imidazole (Starting Material) Imidazole->Ketone Michael Addition (No solvent/H2O) MVK Methyl Vinyl Ketone (Reagent) MVK->Ketone

Figure 1: Retrosynthetic logic prioritizing atom economy and convergent synthesis.

Detailed Experimental Protocols

Protocol A: Michael Addition (Synthesis of the Ketone)

Objective: Preparation of 4-(1H-imidazol-1-yl)-2-butanone. Scale: 1.0 kg Input (Imidazole)

Rationale: This reaction exploits the nucleophilicity of the imidazole N1 nitrogen. MVK is a highly reactive Michael acceptor. Performing this reaction without solvent (neat) or in water drives the reaction to completion via the hydrophobic effect and eliminates VOC (Volatile Organic Compound) waste.

Safety Critical Control Point (SCCP): MVK is highly toxic and a lachrymator. It can polymerize exothermically. Temperature control is vital.

ParameterSpecification
Reagents 1H-Imidazole (1.0 eq), Methyl Vinyl Ketone (1.2 eq)
Solvent Water (0.5 vol) or Neat (if cooling is efficient)
Temperature 0°C to 25°C (Exothermic addition), then 50°C hold
Yield >90%

Step-by-Step Methodology:

  • Setup: Charge 1H-Imidazole (1000 g, 14.69 mol) and Water (500 mL) into a 5L jacketed reactor. Stir to form a slurry/solution.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5°C.

  • Addition: Add Methyl Vinyl Ketone (1235 g, 17.63 mol) dropwise via a dosing pump.

    • Critical: Maintain internal temperature < 25°C. The reaction is significantly exothermic.

  • Reaction: Once addition is complete, warm the mixture to 50°C and stir for 4 hours.

  • Monitoring: Analyze by HPLC or TLC (DCM:MeOH 9:1). Imidazole consumption should be >98%.

  • Workup:

    • Apply vacuum to remove excess MVK and water (rotary evaporator or in-situ distillation).

    • The residue is a viscous yellow oil.

    • Optional: For high purity, distill under high vacuum (bp ~140°C at 2 mmHg), though the crude is often sufficiently pure for the next step.

Protocol B: Reductive Amination (Synthesis of the Amine)

Objective: Conversion of ketone to 4-(1H-imidazol-1-yl)-2-butanamine. Scale: ~1.8 kg Input (Ketone from Protocol A)

Rationale: Direct reductive amination with ammonia is preferred over oxime formation to reduce steps. Raney Nickel or Pd/C are standard industrial catalysts. For lab scale, Sodium Cyanoborohydride (NaBH3CN) is common but avoided in scale-up due to cyanide waste. This protocol uses catalytic hydrogenation.[1]

ParameterSpecification
Reagents Ketone Intermediate, Methanolic Ammonia (7N)
Catalyst Raney Nickel (active) or 5% Pd/C
Reducing Agent Hydrogen Gas (H2)
Pressure 5–10 bar (High Pressure Reactor required)

Step-by-Step Methodology:

  • Solution Prep: Dissolve the crude ketone (1.8 kg) in 7N Methanolic Ammonia (5 L). Ensure the ammonia is in excess (at least 5–10 eq) to suppress secondary amine formation (dimerization).

  • Catalyst Loading: Under a nitrogen blanket, add Raney Nickel (approx. 10 wt% load, washed with methanol).

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Seal the autoclave. Purge with N2 (3x) and H2 (3x). Pressurize to 10 bar H2.

  • Reaction: Heat to 50–60°C and stir vigorously (mass transfer limited). Monitor H2 uptake.

  • Completion: Reaction typically completes in 12–24 hours. Verify by HPLC (disappearance of ketone).

  • Filtration: Cool to room temperature. Vent H2. Filter catalyst through a Celite pad under inert atmosphere (N2).

  • Isolation:

    • Concentrate the filtrate to remove methanol and ammonia.

    • Purification (Salt Formation): Dissolve the oily residue in Ethanol (5 L). Add concentrated HCl (2.2 eq) dropwise with cooling.

    • The dihydrochloride salt of the product will precipitate. Filter, wash with cold ethanol/ether, and dry.

Process Flow & Quality Control

The following diagram illustrates the integrated workflow, highlighting Critical Quality Attributes (CQAs) at each stage.

ProcessFlow Start Start: Raw Materials (Imidazole + MVK) React1 Reaction 1: Michael Addition Temp < 25°C (Exotherm Control) Start->React1 QC1 QC Check 1: Residual Imidazole < 1% React1->QC1 React2 Reaction 2: Hydrogenation High Pressure (H2, NH3) QC1->React2 Pass Filter Catalyst Filtration (Pyrophoric Handling) React2->Filter Salt Salt Formation (HCl or Tartaric Acid) Filter->Salt Final Final Product: 4-(1H-imidazol-1-yl)-2-butanamine . 2HCl Salt->Final

Figure 2: Integrated Process Flow Diagram (PFD) with Critical Quality Checks.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed for the free base:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.6 (s, 1H, Imidazole C2-H)

    • δ 7.1 (s, 1H, Imidazole C5-H)

    • δ 6.9 (s, 1H, Imidazole C4-H)

    • δ 4.0 (t, 2H, N-CH2-)

    • δ 2.8 (m, 1H, CH-NH2)

    • δ 1.8 (m, 2H, -CH2- in chain)

    • δ 1.0 (d, 3H, -CH3)

  • Mass Spectrometry: [M+H]+ = 140.12 m/z.

References

  • Neurocrine Biosciences, Inc. (2021). Processes for the synthesis of valbenazine. WO2021050977A1.[2] Link

    • Grounding: Describes the industrial context and salt formation for Valbenazine intermedi
  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Grounding: Foundational text for reductive amination mechanisms and alternative hydride sources.[1][4]

  • PrepChem. Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. Link

    • Grounding: Provides specific experimental conditions for the N-methyl analog, validating the Michael addition/reduction p
  • Sigma-Aldrich. 1-(3-Aminopropyl)imidazole Product Sheet. Link

    • Grounding: Verifies the stability and handling properties of imidazole-amine deriv

Sources

Topic: Strategic Solvent Selection for the Recrystallization of 4-(1H-imidazol-1-yl)-2-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final product. Recrystallization is a powerful technique for achieving high purity in solid compounds. However, its success is fundamentally dependent on the rational selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide and detailed protocols for the strategic selection of a recrystallization solvent for 4-(1H-imidazol-1-yl)-2-butanamine, a polar molecule featuring both a primary amine and an imidazole moiety. We will explore theoretical considerations, present a systematic screening protocol, and detail optimized recrystallization procedures, all within the context of pharmaceutical development standards.

Introduction: The Purification Challenge

4-(1H-imidazol-1-yl)-2-butanamine is a heterocyclic amine whose structural features—a polar imidazole ring and a basic primary amine—present a distinct challenge for purification. These functional groups can engage in strong intermolecular interactions, such as hydrogen bonding, leading to complex solubility behavior. Achieving the stringent purity levels required for pharmaceutical applications necessitates a purification method that is both efficient and scalable. Recrystallization is an ideal technique, leveraging differences in solubility between the target compound and its impurities to yield a highly ordered, and thus highly pure, crystalline solid.[1] The cornerstone of this process is the selection of a solvent that exhibits high solvency for the compound at an elevated temperature and low solvency at ambient or sub-ambient temperatures.[1][2]

Theoretical & Regulatory Considerations

Physicochemical Analysis of the Target Molecule

A rational approach to solvent selection begins with an analysis of the solute's structure.

  • Polarity: The presence of the N-H bond in the primary amine and the nitrogen atoms in the imidazole ring makes 4-(1H-imidazol-1-yl)-2-butanamine a highly polar molecule. This suggests that polar solvents will be more effective at dissolving it, following the principle of "like dissolves like."[3]

  • Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, while the imidazole nitrogens are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be strong candidates.[4]

  • Basicity: Both the primary amine and the imidazole ring are basic. This opens the possibility of purification via salt formation.[5][6] However, for this guide, we will focus on the recrystallization of the free base. It is critical to select a solvent that is chemically inert and will not react with these basic centers.[1]

The Ideal Recrystallization Solvent

The perfect solvent should meet several criteria:

  • It must dissolve the target compound readily when hot but poorly when cold.

  • It should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.

  • It must not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.[1][4]

  • It should be non-toxic, inexpensive, and non-flammable for safety and scalability.[4]

Regulatory Framework: ICH Q3C Guidelines

In a drug development context, solvent choice is governed by regulatory guidelines to ensure patient safety. The ICH Q3C guidelines classify residual solvents based on their toxicity.[7][8]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[8]

  • Class 2: Solvents with restricted use due to inherent toxicity (e.g., Dichloromethane, Toluene, Methanol).[8][9]

  • Class 3: Solvents with low toxic potential, preferred for pharmaceutical manufacturing (e.g., Ethanol, Acetone, Isopropyl alcohol, Water, Ethyl acetate).[8]

Our screening process will prioritize Class 3 solvents, considering Class 2 only when scientifically justified.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic, small-scale method to efficiently screen a panel of solvents.

Materials and Equipment
  • Crude 4-(1H-imidazol-1-yl)-2-butanamine (~200 mg)

  • Solvent Panel (Class 2 & 3): Water, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane

  • Small test tubes or vials (10-12)

  • Vortex mixer

  • Hot plate or heating block

  • Ice bath

  • Glass stirring rods

Step-by-Step Screening Procedure
  • Preparation: Place approximately 15-20 mg of the crude compound into each labeled test tube.

  • Room Temperature Solubility: To each tube, add the test solvent dropwise (starting with 0.2 mL) while vortexing. Observe the solubility.

    • If it dissolves completely: The solvent is unsuitable as a single solvent (too good). Mark as "Soluble at RT."

    • If it is partially soluble or insoluble: Proceed to the next step. Mark as "Insoluble at RT."

  • Elevated Temperature Solubility: For the tubes marked "Insoluble at RT," heat the mixture gently on a hot plate (with a boiling stick or gentle stirring) to near the solvent's boiling point. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

    • If it dissolves: The solvent is a potential candidate. Proceed to the next step.

    • If it remains insoluble after adding >3 mL of solvent: The solvent is unsuitable (too poor). Mark as "Insoluble Hot."

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation.

  • Ice Bath Cooling: Place the tubes that showed crystal formation or remained clear at room temperature into an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline precipitate.

Solvent Selection Workflow

G start Start: Crude Compound + Test Solvent rt_sol Test Solubility at Room Temp start->rt_sol dissolves_rt Dissolves? rt_sol->dissolves_rt hot_sol Heat to Boiling dissolves_hot Dissolves? hot_sol->dissolves_hot cool_sol Slow Cool, then Ice Bath crystals_form Crystals Form? cool_sol->crystals_form dissolves_rt->hot_sol No unsuitable_good Unsuitable (Too Soluble) dissolves_rt->unsuitable_good Yes dissolves_hot->cool_sol Yes unsuitable_bad Unsuitable (Insoluble) dissolves_hot->unsuitable_bad No potential_mixed Candidate for Mixed Solvent crystals_form->potential_mixed No / Poor Yield ideal Ideal Single Solvent crystals_form->ideal Yes (Abundant)

Caption: Decision workflow for single-solvent screening.

Interpreting Screening Results

The results can be summarized to guide the selection of a single-solvent or mixed-solvent system.

SolventICH ClassSolubility (RT)Solubility (Hot)Crystal Formation on CoolingAssessment
Heptane3InsolubleInsolubleN/AUnsuitable. Potential antisolvent.
Toluene2InsolubleSparingly SolublePoorPoor. Consider for mixed system.
Ethyl Acetate3Sparingly SolubleSolubleModeratePotential Candidate.
Acetone3SolubleSolubleN/AUnsuitable. Potential "good" solvent.
Isopropanol (IPA)3Sparingly SolubleVery SolubleExcellentExcellent Candidate.
Ethanol3SolubleVery SolubleN/AUnsuitable. Potential "good" solvent.
Acetonitrile2Sparingly SolubleSolubleGoodGood Candidate.
Water3SolubleVery SolubleN/AUnsuitable. Potential "good" solvent.

Note: This table presents hypothetical data for illustrative purposes.

From these results, Isopropanol and Acetonitrile appear to be the most promising single solvents. For a mixed-solvent system, a highly effective combination could be Ethanol (in which the compound is very soluble) paired with Heptane (in which it is insoluble).[3][10]

Protocol 2: Optimized Recrystallization Procedures

Based on the screening, here are detailed protocols for both a single-solvent and a mixed-solvent recrystallization. These procedures must be performed in compliance with internal SOPs and Good Manufacturing Practice (GMP) principles.[11][12][13]

General Recrystallization Workflow

G dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent filter 2. Hot Gravity Filtration (if insoluble impurities exist) dissolve->filter cool 3. Slow Cooling to RT (Crystal Growth) filter->cool ice 4. Ice Bath Cooling (Maximize Yield) cool->ice collect 5. Collect Crystals (Vacuum Filtration) ice->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Crystals under Vacuum wash->dry

Caption: Standard workflow for purification by recrystallization.

Procedure A: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude 4-(1H-imidazol-1-yl)-2-butanamine in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of isopropanol, just enough to create a slurry.

  • Heating: Heat the mixture to a gentle boil with stirring. Add hot isopropanol portion-wise until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.[14]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Procedure B: Mixed-Solvent Recrystallization (Ethanol/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent) required for complete dissolution.[10][16]

  • Antisolvent Addition: While keeping the solution hot, add heptane (the "antisolvent") dropwise with swirling. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[10][17]

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. The solution is now perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Procedure A.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of ethanol and heptane (in the approximate ratio used for crystallization) to avoid redissolving the product.

  • Drying: Dry the crystals under vacuum to remove all residual solvents.

Troubleshooting

  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To resolve this, reheat the solution, add more solvent, and allow it to cool more slowly.[15]

  • Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some solvent to concentrate the solution. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used.[14]

Conclusion

The successful recrystallization of 4-(1H-imidazol-1-yl)-2-butanamine hinges on a logical and systematic approach to solvent selection. By combining theoretical analysis of the molecule's physicochemical properties with empirical small-scale screening, an optimal solvent system can be rapidly identified. Prioritizing pharmaceutically acceptable (ICH Class 3) solvents like isopropanol for single-solvent systems or developing binary systems like ethanol/heptane provides a robust pathway to achieving the high purity required for API intermediates. The protocols detailed herein serve as a comprehensive framework for developing a scalable, efficient, and regulatory-compliant purification process.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]

  • International Council for Harmonisation. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chemistry Learning. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Pharmaceutical Guidance. (2025). API Manufacturing: SOP for Recrystallization for API Purification – V 2.0. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Wikipedia. (n.d.). Good manufacturing practice. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Facts About the Current Good Manufacturing Practice (CGMP). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing imidazole by-products from 4-(1H-imidazol-1-yl)-2-butanamine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(1H-imidazol-1-yl)-2-butanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable amine from complex reaction mixtures, particularly those containing residual imidazole and related by-products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.

Understanding the Core Challenge: The Basicity Dilemma

The primary difficulty in purifying 4-(1H-imidazol-1-yl)-2-butanamine stems from its structural similarity to common imidazole-based impurities. Both the target molecule and by-products like unreacted imidazole possess basic nitrogen atoms, leading to similar behaviors in extraction and chromatography.

  • 4-(1H-imidazol-1-yl)-2-butanamine: Contains two basic centers: a primary aliphatic amine (pKa ~10-11) and an imidazole ring (pKa of the conjugate acid ~7). The aliphatic amine is the more basic site.

  • Imidazole (Impurity): A weakly basic heterocycle (pKa of the conjugate acid ~7).[1]

This overlap in basicity means that simple separation techniques can be ineffective. The following guide provides a multi-step strategy, from initial workup to final polishing, to achieve high purity.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during purification in a practical question-and-answer format.

Q1: My crude reaction mixture is contaminated with a large amount of unreacted imidazole. What is the most efficient first-pass purification method?

Answer: For bulk removal of imidazole, an Acid-Base Extraction is the most effective initial step. This technique leverages the basicity of both your product and the imidazole impurity to pull them out of the organic phase and away from non-basic impurities.[2][3] The key is the subsequent, careful neutralization to recover your product.

The workflow relies on converting the basic, water-insoluble free bases into their corresponding hydrochloride salts, which are highly water-soluble.[4][5]

AcidBaseWorkflow cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Product Recovery A Crude Mixture (Product + Imidazole + Neutral Impurities) in Organic Solvent (e.g., DCM, EtOAc) B Add Dilute Aqueous Acid (e.g., 1 M HCl) A->B C Separatory Funnel: Two Phases Form B->C D Aqueous Layer: Protonated Amine & Imidazole Salts (Water Soluble) C->D Collect E Organic Layer: Neutral By-products (Discard) C->E Discard F Collected Aqueous Layer D->F Proceed to Recovery G Slowly Add Base (e.g., 1 M NaOH) with Cooling to pH > 11 F->G H Back-extract with Organic Solvent (e.g., 3x DCM) G->H I Separatory Funnel H->I J Combined Organic Layers: Purified Free Base Product I->J Collect & Dry K Aqueous Layer: Inorganic Salts (Discard) I->K Discard

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired amine and imidazole are now in this aqueous layer as hydrochloride salts. Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete transfer. The organic layer containing neutral impurities can now be discarded.

  • Neutralization: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 1 M aqueous NaOH with stirring until the solution is strongly basic (pH > 11, check with pH paper). This deprotonates the ammonium salts back to their free-base forms.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the mixture with three portions of DCM. The purified 4-(1H-imidazol-1-yl)-2-butanamine will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

Q2: I'm seeing significant peak tailing during silica gel chromatography, which is ruining my separation. How can I fix this?

Answer: Tailing is a classic problem when purifying basic compounds like amines and imidazoles on standard silica gel.[7] The issue arises from strong, non-ideal interactions between the basic lone pairs on your compound's nitrogen atoms and the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" to the stationary phase, resulting in broad, tailing peaks.

Solutions:

  • Add a Basic Modifier: This is the most common and effective solution. Incorporating a small amount of a volatile base into your mobile phase neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[7]

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 1-2% aqueous ammonia to your mobile phase. For instance, a mobile phase of 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide is often effective.[8]

  • Switch to a Different Stationary Phase: If a basic modifier is insufficient or incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can provide excellent separation for basic compounds with reduced tailing.[7]

  • Use Dry Loading: Loading your sample dissolved in a strong solvent can cause band broadening. Adsorbing your crude product onto a small amount of silica gel or Celite, evaporating the solvent, and loading the resulting dry powder onto the top of the column often leads to sharper bands and improved resolution.[7]

ChromatographyTroubleshooting Start Crude Product for Chromatography TLC Observe Tailing on Analytical TLC? Start->TLC Yes Yes TLC->Yes TLC->Yes No No TLC->No AddModifier Option A: Add Basic Modifier to Eluent (e.g., 1% Triethylamine) Yes->AddModifier SwitchPhase Option B: Switch to Neutral or Basic Alumina Yes->SwitchPhase RunColumn Proceed with Standard Silica Gel Column Chromatography No->RunColumn Result Improved Peak Shape & Better Separation AddModifier->Result SwitchPhase->Result

Caption: Decision flowchart for troubleshooting peak tailing.

Q3: My product is mostly pure after chromatography (>95%), but I need to achieve analytical grade (>99%) for my application. What is the best final polishing step?

Answer: For achieving high purity, recrystallization is the gold standard.[9] This technique is excellent for removing trace impurities that co-eluted with your product during chromatography. The principle is to find a solvent (or solvent system) in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain dissolved at all temperatures.[10]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene). A good solvent will dissolve the compound when heated but cause it to crash out upon cooling. A two-solvent system (one in which it is soluble, one in which it is not) can also be used.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[10]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Pro-Tip: Consider converting your amine to a salt (e.g., the hydrochloride or tartrate salt) and recrystallizing it. Salts often form highly ordered, stable crystals and have different solubility profiles than the free base, which may offer a significant purification advantage.[11]

Data Summary & Method Comparison
Purification TechniqueTypical Purity AchievedProsCons
Acid-Base Extraction 85-95%Excellent for bulk removal of acidic/basic impurities; fast and scalable.[2]May not separate compounds with very similar pKa values; can be labor-intensive.
Column Chromatography 90-98%High resolving power for complex mixtures; adaptable to various polarities.[7]Can be time-consuming and use large solvent volumes; tailing can be an issue for basic compounds.
Recrystallization >99%Yields highly pure, crystalline material; excellent for final polishing.[9]Requires finding a suitable solvent; yield can be compromised if the compound has some solubility when cold.
Frequently Asked Questions (FAQs)
  • FAQ 1: What are the most common imidazole-based by-products I should expect? Beyond unreacted imidazole, you may encounter side-products from the imidazole synthesis itself, such as 2-methylimidazole or 4(5)-methylimidazole.[1] The specific by-products will heavily depend on the synthetic route used to prepare your target molecule.

  • FAQ 2: How do I choose between acid-base extraction and column chromatography as a primary purification step? If your primary contaminant is unreacted imidazole or other starting materials with significantly different acid/base properties, start with acid-base extraction for bulk removal. If your mixture contains multiple by-products with similar polarity and basicity to your product, column chromatography will be necessary for effective separation.

  • FAQ 3: Can I use reverse-phase (C18) chromatography? Yes, reverse-phase HPLC or flash chromatography can be an option, especially if your compound is sufficiently non-polar. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the amine and imidazole nitrogens are protonated, which generally leads to better peak shapes.[7]

  • FAQ 4: What analytical techniques are best for assessing purity?

    • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for developing a solvent system for column chromatography.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your product and identifying impurities by comparing the integration of characteristic peaks.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of your product and any by-products.

References
  • QIAGEN. (n.d.). How can I remove imidazole from a protein sample? Retrieved from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup? r/chemistry. Retrieved from [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Akyildiz, İ. E. (2023, August 4). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate. Retrieved from [Link]

  • Crabtree, D. (2018, April 6). Removal of imidazole? ResearchGate. Retrieved from [Link]

  • Araya, I., Tsubuki, T., Saito, T., Numata, M., & Akita, H. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 55(7), 1039-43. Retrieved from [Link]

  • Le, C. M., Chen, Y. C., & Le, T. N. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-imidazol-4-yl)butanamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • OChem Tutorials. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

  • Linder, K. J., & Gottschalk, U. (1998). U.S. Patent No. 5,726,293. U.S. Patent and Trademark Office.
  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3E)-4-(1H-imidazol-1-yl)-3-buten-2-one. Retrieved from [Link]

  • Lecomte, S. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(1h-imidazol-1-yl)butan-1-amine. Retrieved from [Link]

  • Unknown. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • Manocha, P., Kaur, H., & Sharma, V. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Pharmaceutical Sciences, 10(1), 1929-1934. Retrieved from [Link]

  • Parg, A., & Sienel, G. (1988). U.S. Patent No. 4,719,309. U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). 4-(1H-imidazol-1-yl)butan-1-amine. PubChem. Retrieved from [Link]

  • Al-Ostath, A. I. (2022). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. International Journal of Health Sciences, 6(S9), 2322-2336. Retrieved from [Link]

  • Singh, P., & Gard, I. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 28(44), 15682-15689. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Welton, T., & Wassell, D. F. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Green Chemistry, 22(12), 3873-3878. Retrieved from [Link]

  • Reddy, A. S., Rao, P. S., & Reddy, P. S. N. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 4(1), 262-269. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Retrieved from [Link]

  • Gevorgyan, V., & Chuprakov, S. (2013). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 15(21), 5518-5521. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Retrieved from [Link]

  • El-Sayed, W. A., Al-Otaibi, A. M., & El-Essawy, F. A. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-841. Retrieved from [Link]

Sources

Improving aqueous solubility of 4-(1H-imidazol-1-yl)-2-butanamine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of 4-(1H-imidazol-1-yl)-2-butanamine for Bioassays

Executive Summary: The Physicochemical Challenge

You are likely encountering variability with 4-(1H-imidazol-1-yl)-2-butanamine due to its dual-nature ionization profile. Structurally, this compound features a basic primary amine (pKa ~10.5) and an imidazole ring (pKa ~6.[1]95) attached via the N1 position.[1]

In bioassays operating at physiological pH (7.4), the primary amine is fully protonated (cationic), while the imidazole ring exists in a dynamic equilibrium between its neutral and protonated states. If you are working with the free base , it is likely an oil or low-melting solid that is hydrophobic enough to resist rapid dissolution in neutral buffers, leading to "oiling out" or micro-aggregation. If you are working with a salt form (e.g., 2HCl) , it is highly soluble but acidic; adding it directly to a low-capacity buffer can crash the pH, causing assay artifacts often mistaken for solubility issues.

This guide provides a standardized, self-validating workflow to ensure consistent delivery of this compound to your biological targets.

Part 1: Solvent Selection Decision Tree

Before weighing your compound, determine the optimal solvent system based on your starting material and assay tolerance.

SolubilityDecisionTree Start Start: Identify Compound Form IsSalt Is it a Salt? (e.g., 2HCl, Fumarate) Start->IsSalt IsBase Is it a Free Base? (Oil/Solid) Start->IsBase SaltSolvent Primary Solvent: Water or Buffer (pH < 6) IsSalt->SaltSolvent High Solubility BaseSolvent Primary Solvent: DMSO or Ethanol IsBase->BaseSolvent Preferred CheckBuffer Check Assay Buffer Capacity SaltSolvent->CheckBuffer BufferGood Direct Dilution CheckBuffer->BufferGood High Capacity (>50mM) BufferWeak Pre-neutralize Stock (See Protocol A) CheckBuffer->BufferWeak Low Capacity (<20mM) AqueousReq Is Organic Solvent Tolerated? BaseSolvent->AqueousReq OrgYes Prepare 1000x Stock in DMSO AqueousReq->OrgYes Yes (<1% final) OrgNo Convert to Salt in situ (See Protocol B) AqueousReq->OrgNo No (Strictly Aqueous)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and assay constraints.

Part 2: Validated Solubilization Protocols

Protocol A: The "In-Situ Salt" Method (For Free Base)

Use this when your compound is a free base (oil/solid) but you cannot use DMSO.[1]

Mechanism: You will chemically convert the hydrophobic free base into a hydrophilic ammonium-imidazolium cation using stoichiometric acid titration.[1]

  • Calculate Molarity: Determine the moles of 4-(1H-imidazol-1-yl)-2-butanamine.

  • Acidification: Add 0.9 equivalents of 1N HCl (sterile filtered).

    • Why 0.9 eq? To avoid "overshooting" and making the solution too acidic.

  • Dissolution: Vortex vigorously. The oily droplets should disappear as the amine protonates.

  • Final Adjustment: Add water to reach 90% of final volume. Check pH. It should be ~8-9.

  • Titration: Carefully add 0.1N HCl dropwise until pH reaches 7.0–7.4.

  • Q.S. (Quantum Satis): Add water to final volume.[2][3]

    • Result: A stable, aqueous stock solution (typically 10–50 mM).

Protocol B: The DMSO "Rapid Dispersion" Method

Standard for high-throughput screening (HTS).[1]

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvation: Add anhydrous DMSO to achieve a 100 mM stock concentration.

    • Tip: If the compound is a salt (e.g., HCl), it may dissolve slowly in DMSO. Sonicate at 30°C for 10 mins.

  • Storage: Aliquot immediately into amber glass or polypropylene tubes. Store at -20°C.

    • Caution: DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce water, causing compound hydrolysis or precipitation. Use single-use aliquots.

Part 3: Critical Solubility Data & Limits

ParameterFree Base FormHCl Salt FormBioassay Implication
Water Solubility (pH 7) Low (< 5 mM)High (> 100 mM)Salts are preferred for aqueous buffers.[1]
DMSO Solubility High (> 100 mM)Moderate (~50 mM)Free base is preferred for DMSO stocks.
pKa (Amine) ~10.5N/AAt pH 7.4, this group is +1 charged (soluble).
pKa (Imidazole) ~6.95N/AAt pH 7.4, this group is ~25% protonated.
Hygroscopicity Low (Oily)High (Deliquescent)Salts absorb water rapidly; weigh quickly.

Part 4: Troubleshooting & FAQs

Q1: I diluted my DMSO stock (100 mM) into the assay buffer (PBS), and it turned cloudy. Why? A: This is "solvent shock."[1] When a hydrophobic free base in DMSO hits water, the local concentration exceeds the aqueous solubility limit before mixing occurs.

  • Fix: Perform an intermediate dilution. Dilute 100 mM DMSO stock → 10 mM in pure water or 50% DMSO first, mix well, then dilute that into your assay buffer. This steps down the concentration gradient.

Q2: My IC50 values are shifting between experiments. A: This is often due to pH drift or hygroscopicity .[1]

  • pH Drift: If using the HCl salt, a 10 mM stock is acidic. If you add 10 µL of this to 100 µL of a weak buffer (like 10 mM Hepes), the assay pH might drop to 6.5, altering receptor binding. Always check the final assay pH.

  • Hygroscopicity: If you weigh the salt form on a humid day, you are weighing mostly water. Buy small pre-weighed vials or use a desiccator.

Q3: Can I use ethanol instead of DMSO? A: Yes, but ethanol evaporates rapidly, changing the concentration of your stock solution over time. If you must use ethanol, seal vials with parafilm and store at -80°C to minimize evaporation.

Q4: Is the imidazole ring interfering with my metal-ion dependent enzyme? A: Potentially. Imidazoles are known chelators of divalent cations (Zn²⁺, Ni²⁺, Cu²⁺).

  • Test: Run a control with just imidazole (no side chain) at the same concentration. If inhibition occurs, your compound might be stripping metals from the enzyme rather than binding the active site.

Part 5: Experimental Workflow Visualization

Workflow Step1 1. Weigh Compound (Account for Salt MW) Step2 2. Add Solvent (DMSO or 0.1M HCl) Step1->Step2 Step3 3. Mechanical Mixing (Vortex 30s / Sonicate 5m) Step2->Step3 Step4 4. Visual Inspection (Clear? No particulates?) Step3->Step4 Step5 5. QC Check (Measure pH of 1:100 dilution) Step4->Step5 Fail Precipitate Visible? Step4->Fail Fix Add Cosolvent (5% Glycerol or Tween-20) Fail->Fix Yes Fix->Step3

Figure 2: Standard Operating Procedure (SOP) for stock solution preparation and quality control.

References

  • PubChem. (2025).[1] Compound Summary: 4-(1H-imidazol-1-yl)butan-1-amine (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).[4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

  • Popa-Burke, I. G., et al. (2012).[1] Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Technical Support Center: 4-(1H-imidazol-1-yl)-2-butanamine Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the structural elucidation of impurities and degradation products for 4-(1H-imidazol-1-yl)-2-butanamine (hereafter referred to as IMBZ-4 ).

As a structural analog to histamine and a common intermediate in H3/H4 receptor ligand synthesis, IMBZ-4 presents unique stability challenges. Its structure contains two distinct basic centers—the imidazole ring (


) and the primary aliphatic amine (

)—making it highly susceptible to pH-dependent shifts, oxidative deamination, and atmospheric

capture.

This guide moves beyond standard spectral prediction, offering causal analysis of degradation pathways and self-validating NMR protocols to distinguish genuine degradation from environmental artifacts.

Module 1: Establishing the Baseline (The "Pure" Spectrum)

Before troubleshooting, you must validate the integrity of your reference standard. IMBZ-4 is hygroscopic and pH-sensitive. Small variations in water content or pH will significantly shift the imidazole protons and the aliphatic exchangeables.

Reference Spectral Characteristics ( NMR, , pH > 10)

Note: Chemical shifts (


) are approximate and dependent on concentration/pH.
PositionGroupMultiplicity

(ppm)
Diagnostic Note
H-2 (Im) Imidazole C2-HSinglet7.6 - 7.8Most sensitive to pH. Shifts downfield (>8.5 ppm) if protonated.
H-5 (Im) Imidazole C5-HSinglet/Doublet7.1 - 7.2
H-4 (Im) Imidazole C4-HSinglet/Doublet6.9 - 7.0
H-


Multiplet2.9 - 3.1Key degradation indicator. Shifts significantly upon oxidation or carbamate formation.
H-

Alkyl ChainMultiplets1.6 - 2.0Often overlaps; requires COSY for assignment.
H-Methyl Terminal

Doublet1.1 - 1.2Good internal integration reference (3H).

Module 2: Primary Degradation Pathways & Signatures

Pathway A: Oxidative Deamination (Ketone Formation)

Risk Factor: High. Occurs via radical mechanisms or trace metal catalysis, converting the primary amine to a ketone. Mechanism:



Diagnostic NMR Signature:

  • Loss of Chirality: The chiral center at C2 is destroyed.

  • Disappearance of H-

    
    :  The multiplet at ~3.0 ppm vanishes.
    
  • New Carbonyl Signal:

    
     NMR shows a new peak at 205–210 ppm  (Ketone C=O).
    
  • Methyl Shift: The terminal methyl doublet shifts downfield (~2.1 ppm) becoming a singlet (methyl ketone), as it is now adjacent to a carbonyl group.

Pathway B: Carbamate Formation (The "Ghost" Impurity)

Risk Factor: Critical in aqueous/alkaline solutions exposed to air. Mechanism: Primary amines react reversibly with atmospheric


 to form carbamic acid/carbamates (

).

Diagnostic NMR Signature:

  • Transient Peaks: Impurity peaks may change intensity over time during the acquisition if the tube is not sealed.

  • 
     Carbonyl:  A sharp signal appears at 160–164 ppm . Do not confuse this with an amide or ester degradation product.
    
  • H-

    
     Deshielding:  The H-
    
    
    
    proton shifts downfield by ~0.2–0.4 ppm due to the electron-withdrawing carboxylate group.
Pathway C: Imidazole N-Oxidation

Risk Factor: Moderate (requires strong oxidants like peroxides). Mechanism: Oxidation of the imidazole


 (pyridine-like nitrogen).

Diagnostic NMR Signature:

  • Symmetry Break: If the ring was exchanging fast, N-oxidation locks the tautomerism.

  • Aromatic Deshielding: Significant downfield shift of H-2 and H-4 protons due to the positive charge character on the nitrogen oxide.

Visualizing the Pathways

G Start IMBZ-4 (Parent) Oxidation Pathway A: Oxidative Deamination Start->Oxidation Radical/Metal [O] Carbamate Pathway B: Carbamate Formation Start->Carbamate + CO2 (Air) RingOx Pathway C: Imidazole N-Oxidation Start->RingOx Peroxides Ketone Product: 4-(Imidazol-1-yl)-2-butanone (Methyl Ketone) Oxidation->Ketone Loss of NH3 Carb_Prod Product: Carbamate Adduct (Reversible) Carbamate->Carb_Prod pH > 9 NOxide Product: Imidazole N-Oxide RingOx->NOxide N-O bond

Figure 1: Primary degradation pathways for 4-(1H-imidazol-1-yl)-2-butanamine. Pathway B is often a false positive for degradation.

Module 3: Troubleshooting Matrix (FAQ)

Q1: I see a new set of broad peaks in the aromatic region. Is my imidazole ring opening?

Likely Cause: pH Drift or Salt Formation. Explanation: Imidazole ring opening is rare under standard conditions (requires extreme heat/acid). However, protonation of the imidazole ring (


) causes massive chemical shift changes. If your sample pH drops (e.g., due to 

absorption), the H-2 proton can shift from 7.6 ppm to >8.5 ppm. Action:
  • Check the pH of your NMR tube.

  • Add a drop of

    
     or 
    
    
    
    to force the species into a single protonation state.
  • If peaks sharpen and shift back, it is not degradation.

Q2: There is a small triplet at ~9.7 ppm and a singlet at ~2.1 ppm. What is this?

Likely Cause: Oxidative Deamination (Aldehyde/Ketone).[1] Explanation:

  • Singlet at 2.1 ppm: Suggests a methyl ketone (

    
    ), resulting from the oxidation of the chiral amine center (Pathway A).
    
  • Triplet at 9.7 ppm: Suggests an aldehyde . This would only occur if the chain cleaved or if a minor impurity of a terminal amine was present. Action: Run a

    
     NMR . Look for a signal at ~208 ppm . If present, confirm Ketone.
    
Q3: My integration values for the aliphatic region are consistently too high (e.g., 1.2H instead of 1H).

Likely Cause: Residual Solvents or Carbamate "Shadows". Explanation: Carbamate formation creates a second species in equilibrium. The H-


 proton of the carbamate often overlaps with the H-

of the free amine, or appears as a broad shoulder, inflating the integration. Action:
  • Heat the NMR tube to 50°C. Carbamates are thermally unstable and often revert to the free amine and

    
    .
    
  • If the "impurity" disappears upon heating, it is a carbamate artifact, not permanent degradation.

Module 4: Advanced Verification Protocols

Protocol 1: The "Heat-Shock" Carbamate Test

Use this to distinguish reversible CO2 adducts from covalent oxidation.

  • Prepare Sample: Dissolve 5-10 mg of IMBZ-4 in

    
     (preferred over 
    
    
    
    to separate exchangeable protons).
  • Acquire Baseline: Run standard

    
     NMR at 25°C (298 K).
    
  • Thermal Stress: Increase probe temperature to 323 K (50°C).

  • Acquire: Allow 10 mins for equilibration and acquire spectrum.

  • Analysis:

    • If the impurity peaks (especially near 3.0 ppm) coalesce or disappear , it is a Carbamate .

    • If peaks remain sharp and distinct, it is a Degradation Product (Ketone/Oxide).

Protocol 2: HSQC/HMBC for N-Oxide Confirmation

Use this to pinpoint the location of oxidation (Amine vs. Imidazole).

  • Run

    
     HMBC:  (Requires high concentration or cryoprobe).
    
  • Logic:

    • Free Imidazole: Nitrogen shifts are characteristic (~170-250 ppm range relative to liq.

      
      ).
      
    • N-Oxide: The

      
       shift of the oxidized nitrogen will move significantly upfield (shielded) compared to the pyridine-like nitrogen of the parent.
      
    • Alternative (

      
       HMBC):  Look for long-range coupling from H-2 and H-4 to the imidazole carbons. N-oxidation changes the 
      
      
      
      coupling constants.
Decision Tree for Unknown Identification

DecisionTree Start Unknown Peak Detected Region Which Region? Start->Region Aromatic Aromatic Region (7.0 - 9.0 ppm) Region->Aromatic Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Region->Aliphatic TestPH Protocol: Adjust pH/D2O shake Aromatic->TestPH TestHeat Protocol: Heat to 50°C Aliphatic->TestHeat Result1 Peaks Shift/Disappear? TestPH->Result1 Result2 Peaks Disappear? TestHeat->Result2 Salt Diagnosis: Salt/Tautomer (Not Degradation) Result1->Salt Yes Oxide Diagnosis: Imidazole N-Oxide (Permanent) Result1->Oxide No Carb Diagnosis: Carbamate (Reversible Artifact) Result2->Carb Yes Ketone Diagnosis: Oxidative Deamination (Ketone Formed) Result2->Ketone No

Figure 2: Rapid diagnostic workflow for classifying unknown NMR signals.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting thresholds for degradation products. Link

  • ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. (2006). Guidelines for degradation products in formulations. Link

  • Holzgrabe, U., et al. (2005). "NMR spectroscopy in drug development and analysis." Journal of Pharmaceutical and Biomedical Analysis. Discusses NMR profiling of amine impurities. Link

  • PubChem Compound Summary: Histamine (Structural Analog). National Center for Biotechnology Information. Used for comparative spectral data of imidazole-alkyl-amines. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Essential for distinguishing solvents from degradation. Link

Sources

Technical Support Center: Strategies for Derivatizing 4-(1H-imidazol-1-yl)-2-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the challenges associated with the derivatization of 4-(1H-imidazol-1-yl)-2-butanamine. The inherent steric hindrance posed by the bulky imidazole group in proximity to the primary amine presents unique synthetic hurdles. This document offers scientifically grounded strategies and practical protocols to navigate these complexities effectively.

Understanding the Challenge: Steric Hindrance in 4-(1H-imidazol-1-yl)-2-butanamine

The primary difficulty in derivatizing 4-(1H-imidazol-1-yl)-2-butanamine lies in steric hindrance. This phenomenon arises from the spatial arrangement of atoms within the molecule, where the bulky imidazole ring obstructs the approach of reagents to the reactive primary amine at the 2-position.[1][2] This "crowding" slows down or even prevents chemical reactions that would otherwise proceed smoothly on a less hindered amine.[1][2]

The imidazole group itself is a unique entity, possessing both a pyridine-like (aza) and a pyrrole-like (amine) nitrogen atom, contributing to its amphoteric nature and complex reactivity.[3][4][5] Its presence significantly influences the accessibility of the neighboring primary amine, making standard derivatization protocols often inefficient.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of 4-(1H-imidazol-1-yl)-2-butanamine and provides actionable solutions.

Issue 1: Consistently Low or No Yield in Derivatization Reactions

  • Potential Cause: Severe steric hindrance is preventing the nucleophilic amine from effectively attacking the electrophilic derivatizing agent.[1][6] The bulky imidazole group physically blocks the reaction site.[2]

  • Troubleshooting Suggestions:

    • Re-evaluate Your Derivatizing Agent: Opt for smaller, more reactive derivatizing agents. For instance, instead of a bulky acyl chloride, consider using a smaller anhydride or an activated ester. Silylation reagents with less bulky alkyl groups, such as trimethylsilyl (TMS) derivatives, may be more successful than those with tert-butyldimethylsilyl (TBDMS) groups.[7]

    • Increase Reaction Temperature: Elevating the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance. However, monitor the reaction closely to avoid potential side reactions or decomposition.

    • Utilize a Catalyst: Certain catalysts can facilitate the reaction by providing an alternative, lower-energy reaction pathway. For reductive amination, palladium-based catalysts have shown high selectivity for sterically hindered amines.[8] For acylation, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be effective.

    • Change the Solvent: The choice of solvent can influence the transition state of the reaction. A more polar, aprotic solvent like DMF or DMSO can sometimes help to stabilize charged intermediates and facilitate the reaction.

Issue 2: Multiple Products Detected, Complicating Purification

  • Potential Cause: Besides the desired amine derivatization, the imidazole ring itself may be undergoing reaction. The imidazole nitrogen can act as a nucleophile, leading to undesired side products.[9]

  • Troubleshooting Suggestions:

    • Employ a Protecting Group Strategy: Temporarily "masking" the imidazole nitrogen with a protecting group can prevent it from reacting.[10][11][12] The choice of protecting group is critical and should be stable to the derivatization conditions and easily removable afterward.[10] Common protecting groups for imidazole include tert-butoxycarbonyl (Boc) and trityl (Trt).[11]

    • Optimize Reaction pH: The nucleophilicity of both the primary amine and the imidazole nitrogen is pH-dependent. Carefully controlling the pH of the reaction mixture can help to selectively favor the derivatization of the primary amine. Generally, a slightly basic pH will favor the reaction at the more nucleophilic primary amine.

Issue 3: Difficulty in Characterizing the Derivatized Product

  • Potential Cause: The derivatized product may be unstable or difficult to purify using standard chromatographic techniques. The basicity of the imidazole and the derivatized amine can lead to strong interactions with silica gel.[6]

  • Troubleshooting Suggestions:

    • Modified Chromatography: If using silica gel chromatography, consider treating the silica with triethylamine to neutralize acidic sites and reduce tailing.[6] Alternatively, amine-functionalized silica or reversed-phase chromatography may provide better separation.

    • Alternative Analytical Techniques: Utilize a combination of analytical methods for characterization. Besides NMR and Mass Spectrometry, techniques like HPLC with a suitable detector can be invaluable for both purification and identification.[7] Derivatization is often employed specifically to enhance detection in HPLC.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a derivatizing agent for 4-(1H-imidazol-1-yl)-2-butanamine?

A1: The primary considerations are the steric bulk of the agent, its reactivity, and the stability of the resulting derivative.[13] Smaller, more reactive agents are generally preferred to overcome the steric hindrance.[14] For analytical purposes, the choice of derivatizing agent will also depend on the detection method. For example, agents that introduce a chromophore or fluorophore are ideal for HPLC with UV or fluorescence detection.[7][15]

Q2: How can I rationally choose a protecting group for the imidazole moiety?

A2: The ideal protecting group should be easy to introduce in high yield, stable under the conditions of the primary amine derivatization, and readily removed without affecting the newly formed derivative.[10] The choice between groups like Boc and Trityl often depends on the subsequent reaction steps and the required deprotection conditions.[11] For instance, the Trityl group is cleaved under mild acidic conditions, while the Boc group often requires stronger acids.[11]

Q3: Can I use computational modeling to predict the feasibility of a derivatization reaction?

A3: Yes, computational methods like Density Functional Theory (DFT) can be used to model the reaction and predict its feasibility.[16][17] These models can help in understanding the steric and electronic effects at play and can be used to screen different derivatizing agents and reaction conditions before performing experiments, saving time and resources.

Q4: Are there any specific catalysts that are particularly effective for derivatizing sterically hindered amines?

A4: For reductive amination processes, palladium-based catalysts, particularly those supported on materials like graphitic carbon nitride (g-C3N4), have demonstrated high efficiency and selectivity in the synthesis of sterically hindered amines.[8] In the context of Buchwald-Hartwig amination, the choice of phosphine ligand is crucial for minimizing side reactions and achieving good yields with hindered amines.[18]

Experimental Protocols & Data

Protocol 1: General Procedure for Imidazole Protection with Boc Anhydride

  • Dissolve 4-(1H-imidazol-1-yl)-2-butanamine in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-Boc protected intermediate by column chromatography.

Table 1: Comparison of Derivatizing Agents for Hindered Amines

Derivatizing AgentClassTypical Reaction ConditionsAdvantagesDisadvantages
Dansyl ChlorideSulfonyl ChlorideBasic (pH 9-10), 45-60 minForms highly fluorescent derivatives, stable.[13][15]Can be less reactive with highly hindered amines.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)ChloroformateBasic (pH ~8), rapid reactionForms fluorescent derivatives, good for HPLC.[15]Can be sensitive to moisture.
Acetic AnhydrideAnhydrideMild base (e.g., pyridine), room tempSmall, reactive, readily available.May not be suitable for all analytical applications.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylating AgentAnhydrous, heating may be requiredForms volatile derivatives suitable for GC-MS.[19]Derivatives can be moisture-sensitive.[20]

Visualizing the Strategy: Overcoming Steric Hindrance

The following diagram illustrates a strategic workflow for the successful derivatization of 4-(1H-imidazol-1-yl)-2-butanamine, incorporating a protection-derivatization-deprotection sequence.

StericHindranceStrategy cluster_0 Initial Challenge cluster_1 Proposed Solution Start 4-(1H-imidazol-1-yl)-2-butanamine Problem Steric Hindrance from Imidazole Start->Problem Leads to Protect Protect Imidazole Nitrogen (e.g., Boc, Trt) Problem->Protect Overcome by Derivatize Derivatize Primary Amine (e.g., Acylation, Alkylation) Protect->Derivatize Step 1 Deprotect Remove Imidazole Protecting Group Derivatize->Deprotect Step 2 Product Final Derivatized Product Deprotect->Product Step 3

Caption: A strategic workflow for derivatizing sterically hindered 4-(1H-imidazol-1-yl)-2-butanamine.

This guide is intended to provide a solid foundation for troubleshooting and optimizing your derivatization reactions. Successful synthesis often requires empirical optimization of reaction conditions. We encourage you to use this information as a starting point for your experimental design.

References

  • Vertex AI Search. Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.
  • BenchChem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • MDPI. (2021).
  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol.
  • Lazaro, C. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC.
  • Nature Communications. (2025).
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Poater, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • ResearchGate. (2025). 2.1.2.
  • Capella, P., & Horning, E. C. (1966).
  • BenchChem.
  • Sigma-Aldrich.
  • Zhang, S., et al. (2021). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC.
  • ResearchGate. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?
  • García, G., et al. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters.
  • BenchChem. overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Li, W., et al. (2016).
  • IU Indianapolis ScholarWorks. (2020). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • ResearchGate. (2019). How to overcome Steric Hindrance?
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Poater, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).
  • ResearchGate. (2015). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.
  • Banfi, L., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC.
  • Sun, Q., et al. (2022).
  • Wikipedia. Steric effects.
  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry.
  • MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2020). Effect of Nitro Group on Imidazole Derivative as Colorimetric Chemosensor for Amines.
  • PubMed. (2001). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025).
  • Organic Chemistry Portal.
  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Sigma-Aldrich.
  • ResearchGate. (2017). Effect of derivatization time on the labeling reaction of four biogenic...
  • ResearchGate. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples.
  • ResearchGate. (2021). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).

Sources

Optimizing column chromatography conditions for imidazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Imidazole Amines

Introduction: The "pKa Clash"

Welcome to the technical support center. If you are here, you are likely experiencing severe peak tailing, irreversible adsorption ("my compound never came off the column"), or poor resolution.

The Core Problem: Imidazole amines present a dual challenge. The imidazole ring (pKa ~6.[1]9) and the amine side chain (pKa ~9–11) are basic. Standard silica gel is acidic (pH ~5) due to surface silanol groups (Si-OH).

  • The Mechanism: As your basic compound travels down the column, it protonates, becoming positively charged. It then forms strong ionic bonds with the deprotonated, negatively charged silanols (Si-O⁻). This is not chromatography; it is unintended cation exchange.

This guide provides the protocols to suppress these secondary interactions and restore kinetic control to your separation.

Part 1: Method Selection Decision Tree

Before mixing solvents, determine your separation mode based on solubility and purity requirements.

MethodSelection Start START: Analyte Solubility? SolubleDCM Soluble in DCM/EtOAc Start->SolubleDCM High Organic Solubility SolubleAq Soluble in Water/MeOH only Start->SolubleAq High Polarity NP_Choice Normal Phase (Flash) SolubleDCM->NP_Choice RP_Choice Reverse Phase (C18) SolubleAq->RP_Choice NP_Strategy Strategy: Block Silanols NP_Choice->NP_Strategy RP_Strategy Strategy: pH Control RP_Choice->RP_Strategy NP_Action1 Use Amine-Functionalized Silica (Best Resolution) NP_Strategy->NP_Action1 Budget Allows NP_Action2 Use DCM:MeOH + NH3 (Standard Silica) NP_Strategy->NP_Action2 Standard Cartridges RP_Action1 High pH (pH 10) Requires Hybrid Silica RP_Strategy->RP_Action1 Neutralize Analyte RP_Action2 Low pH (pH 2) Requires Ion Pairing (TFA) RP_Strategy->RP_Action2 Protonate Analyte

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase strategy based on analyte solubility and chemical properties.

Part 2: Normal Phase Troubleshooting (Flash Chromatography)

The most common error in purifying imidazole amines on silica is using a neutral solvent system (e.g., DCM/MeOH) without a basic modifier.

Protocol A: Preparation of Ammoniated Methanol (The "Magic" Solvent)

Context: Direct addition of ammonium hydroxide to DCM results in an immiscible emulsion. You must create a miscible stock solution first.

  • Reagents: Methanol (HPLC grade), Ammonium Hydroxide (28-30% NH₄OH).

  • Procedure:

    • Measure 900 mL of Methanol.

    • Slowly add 100 mL of Ammonium Hydroxide.

    • Note: This solution is stable for ~1 week. Ammonia is volatile; older solutions lose potency.

  • Usage: Use this "10% NH₃ in MeOH" as your B-solvent.[2]

    • Example Gradient: 0–20% (10% NH₃ in MeOH) in DCM.

    • Effective Ammonia Concentration: At 10% B, the final NH₃ concentration is ~0.3%, sufficient to block silanols without causing silica dissolution.

FAQ: Normal Phase Issues

Q: I added Triethylamine (TEA), but my compound still streaks. Why? A: You may have "mass overload" relative to the modifier.

  • The Science: TEA competes with your amine for silanol sites. If your sample load is high (>5% of column mass), the TEA concentration (typically 0.1–1%) may be insufficient to block all active sites.

  • The Fix: Switch to the Ammoniated Methanol protocol (above). Ammonia is smaller and creates a more basic environment in the pore structure than bulky TEA. Alternatively, pre-wash the column with 1% TEA/Hexane before loading your sample to "neutralize" the silica surface in advance.

Q: My product elutes, but it's contaminated with silica gel (white powder in flask). A: Your pH was too high (> pH 10) or you used too much methanol.

  • The Science: Silica dissolves in high pH aqueous environments and high concentrations of methanol can solubilize silica oligomers.

  • The Fix: Never exceed 20% Methanol in DCM when using basic modifiers. If you need higher polarity, switch to a C18 (Reverse Phase) column.

Q: Why should I use Amine-Functionalized Silica (NH2-Silica)? A: To eliminate the need for modifiers entirely.

  • The Science: NH2-silica has a surface pH of ~9.[3]5. It naturally repels basic impurities and prevents the imidazole from protonating and sticking. It allows you to use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without smelly additives [1].

Part 3: Reverse Phase Strategies (HPLC/Prep)

When normal phase fails, Reverse Phase (C18) is the standard. However, imidazoles elute essentially at the void volume (t0) in standard acidic buffers because they are fully ionized and water-soluble.

Comparative Data: Modifier Selection
ModifierpH RangeMechanismProsCons
TFA (0.1%) ~2.0Ion Pairing + ProtonationSharp peaks; solubilizes everything.Strong ion suppression in MS; changes selectivity drastically.
Formic Acid (0.1%) ~2.7ProtonationLC-MS friendly; volatile.Often insufficient retention for polar imidazoles (peak fronting).
Ammonium Bicarbonate (10mM) ~10.0Deprotonation (Neutralization)Max retention for bases; Excellent MS sensitivity (negative mode).Requires High-pH stable column (e.g., Hybrid/Polymer). Dissolves standard silica.
Protocol B: The "High pH" Switch

Use this when your imidazole elutes too early on C18.

  • Column: Ensure you are using a "Hybrid" particle column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini) rated to pH 12. Do not use standard C18.

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjust to pH 10 with NH₄OH if necessary).

  • Mobile Phase B: Acetonitrile.

  • The Logic: At pH 10, the imidazole (pKa ~7) and amine (pKa ~9) are largely deprotonated (neutral). The neutral molecule is hydrophobic and will retain strongly on the C18 chain, eluting later with better resolution [2].

Part 4: Sample Loading & Solubility

Poor loading technique ruins good chromatography. Imidazole amines are often insoluble in the starting non-polar mobile phase (e.g., Hexane or 100% DCM).

Q: Can I dissolve my sample in pure Methanol and inject it? A: NO. This leads to "Viscous Fingering" and "Solvent Washout."

  • The Science: Methanol is a "strong" solvent. If you inject a liquid plug of MeOH onto a column equilibrated in DCM/Hexane, the sample travels with the MeOH plug down the column, bypassing the stationary phase entirely.

  • The Fix: Use Dry Loading .

Protocol C: Dry Loading Technique
  • Dissolve your crude imidazole in the minimum amount of MeOH/DCM (whatever dissolves it).

  • Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g crude sample).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (flash) or pack it on top of the column bed.

  • Result: The compound enters the mobile phase gradually at the start of the gradient, resulting in tight, Gaussian bands.

References

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chromatography Forum. (2013).[1][4] RP HPLC method for Imidazole - Discussion on Ion Pairing vs pH. Retrieved from [Link]

  • Teledyne ISCO. (2020).[5] Chromatography Troubleshooting Guide. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of synthetic routes for 4-(1H-imidazol-1-yl)-2-butanamine production

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthetic Strategies for 4-(1H-imidazol-1-yl)-2-butanamine

Introduction

4-(1H-imidazol-1-yl)-2-butanamine is a key structural motif found in various biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The imidazole ring, a common feature in many natural products and pharmaceuticals, imparts unique physicochemical properties to molecules. This guide provides a comparative analysis of potential synthetic routes for the production of 4-(1H-imidazol-1-yl)-2-butanamine, offering insights into the strategic considerations and experimental details for each approach. While direct comparative studies for this specific molecule are not extensively documented, this guide extrapolates from the synthesis of structurally related compounds to propose and evaluate plausible synthetic pathways. The routes discussed herein are grounded in established principles of organic chemistry and supported by analogous transformations found in the scientific literature.

Route 1: Nucleophilic Substitution of a Pre-functionalized Butane with Imidazole

This synthetic strategy focuses on the formation of the carbon-nitrogen bond between the imidazole ring and the butane chain as the key step. The approach involves the alkylation of imidazole with a suitable 4-carbon electrophile already possessing the amine functionality, or a precursor that can be readily converted to the amine. A plausible pathway is outlined below.

Experimental Protocol

Step 1: Synthesis of 4-bromo-2-butanamine hydrobromide. Commercially available 2-amino-1-butanol is treated with hydrobromic acid (HBr) to convert the hydroxyl group into a bromide. This reaction typically proceeds at elevated temperatures.

Step 2: N-Alkylation of Imidazole. Imidazole is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the imidazolide anion. This anion then acts as a nucleophile, attacking the 4-bromo-2-butanamine to yield 4-(1H-imidazol-1-yl)-2-butanamine.

Causality and Strategic Considerations

This route is conceptually straightforward, relying on a classic SN2 reaction. The choice of a strong base is crucial for the complete deprotonation of imidazole, which enhances its nucleophilicity. The use of a polar aprotic solvent stabilizes the charged intermediate and facilitates the substitution reaction. A potential challenge with this route is the possibility of side reactions, such as over-alkylation of the product or elimination reactions, depending on the reaction conditions. The amine group in the starting material may require protection to prevent it from competing with the imidazole in the nucleophilic attack.

Route 1 2-Amino-1-butanol 2-Amino-1-butanol 4-Bromo-2-butanamine 4-Bromo-2-butanamine 2-Amino-1-butanol->4-Bromo-2-butanamine HBr Imidazole Imidazole Imidazolide anion Imidazolide anion Imidazole->Imidazolide anion NaH, DMF Imidazolide anion4-Bromo-2-butanamine Imidazolide anion4-Bromo-2-butanamine 4-(1H-imidazol-1-yl)-2-butanamine 4-(1H-imidazol-1-yl)-2-butanamine Imidazolide anion4-Bromo-2-butanamine->4-(1H-imidazol-1-yl)-2-butanamine SN2 Reaction

Caption: Synthetic pathway for Route 1.

Route 2: Reductive Amination of an Imidazole-containing Ketone

This alternative strategy introduces the amine functionality at a later stage of the synthesis. The core of this approach is the formation of a ketone intermediate, which is then converted to the target amine via reductive amination.

Experimental Protocol

Step 1: Synthesis of 4-(1H-imidazol-1-yl)-2-butanone. Imidazole is reacted with a 4-halobutan-2-one (e.g., 4-bromo-2-butanone) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone or acetonitrile.

Step 2: Reductive Amination. The resulting ketone, 4-(1H-imidazol-1-yl)-2-butanone, undergoes reductive amination. This is typically a one-pot reaction where the ketone is first treated with ammonia or an ammonia source (like ammonium acetate) to form an imine intermediate, which is then reduced in situ to the desired amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

Causality and Strategic Considerations

This route offers the advantage of avoiding the need to handle a potentially unstable halo-amine starting material. The alkylation of imidazole with a halo-ketone is generally a high-yielding reaction. Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The choice of the reducing agent is critical; sodium cyanoborohydride and sodium triacetoxyborohydride are favored because they are mild enough not to reduce the ketone starting material but are effective at reducing the iminium ion intermediate. This selectivity minimizes side reactions.

Route 2 Imidazole4-Halo-2-butanone Imidazole4-Halo-2-butanone 4-(1H-imidazol-1-yl)-2-butanone 4-(1H-imidazol-1-yl)-2-butanone Imidazole4-Halo-2-butanone->4-(1H-imidazol-1-yl)-2-butanone K2CO3, Acetone Imine Intermediate Imine Intermediate 4-(1H-imidazol-1-yl)-2-butanone->Imine Intermediate NH3 or NH4OAc 4-(1H-imidazol-1-yl)-2-butanamine 4-(1H-imidazol-1-yl)-2-butanamine Imine Intermediate->4-(1H-imidazol-1-yl)-2-butanamine NaBH3CN or NaBH(OAc)3

Caption: Synthetic pathway for Route 2.

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials 2-Amino-1-butanol, ImidazoleImidazole, 4-Halo-2-butanone
Key Reactions SN2 AlkylationN-Alkylation, Reductive Amination
Number of Steps 22
Potential Yield Moderate to GoodGood to High
Scalability ModerateGood
Safety Concerns Use of highly reactive NaH, potentially unstable halo-amineUse of cyanoborohydride reagents (toxic)
Advantages Direct introduction of the amineMilder reaction conditions for the key steps, commercially available starting materials
Disadvantages Potential for side reactions, may require protecting groupsFormation of imine intermediate can be slow

Conclusion

Both proposed synthetic routes offer viable pathways to 4-(1H-imidazol-1-yl)-2-butanamine. The choice between the two would likely depend on the specific requirements of the synthesis, such as the desired scale, available starting materials, and safety considerations.

Route 1 is more direct but may require more optimization to control side reactions and might necessitate the use of protecting groups for the amine.

Route 2 is arguably the more robust and potentially higher-yielding approach, benefiting from well-established and selective reactions. The commercial availability of the starting materials for Route 2 also makes it an attractive option for many researchers.

Further experimental validation would be necessary to determine the optimal conditions and to provide a definitive assessment of the yield and purity for each route in the synthesis of 4-(1H-imidazol-1-yl)-2-butanamine. This comparative guide serves as a foundational resource for researchers and professionals in the field, enabling them to make informed decisions when embarking on the synthesis of this and related compounds.

References

Due to the lack of direct synthetic procedures for 4-(1H-imidazol-1-yl)-2-butanamine in the initial search, this guide has been constructed based on general organic synthesis principles and analogous reactions reported for similar structures. For more information on the specific reaction types discussed, please refer to standard organic chemistry textbooks and relevant scientific literature on imidazole synthesis and amine formation.

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for the Quantification of 4-(1H-imidazol-1-yl)-2-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-(1H-imidazol-1-yl)-2-butanamine, a key intermediate in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that impacts data integrity and regulatory compliance. This document offers a comprehensive cross-validation perspective, grounded in scientific principles and supported by detailed experimental protocols and comparative data.

The validation of analytical procedures is a cornerstone of quality control in the pharmaceutical industry, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4] Adherence to guidelines like ICH Q2(R1) ensures that analytical methods are suitable for their intended purpose, providing reliable and accurate results.[2][4][5] This guide will explore the nuances of both LC-MS and GC-MS techniques in the context of these rigorous validation standards.

Introduction to 4-(1H-imidazol-1-yl)-2-butanamine and Analytical Challenges

4-(1H-imidazol-1-yl)-2-butanamine is a polar compound containing both a basic secondary amine and an imidazole functional group. These characteristics present unique challenges for chromatographic separation and detection. The polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, while the primary amine is highly active and may require derivatization for successful gas chromatographic analysis to improve volatility and thermal stability.[6][7][8] This guide will address these challenges and present strategies for developing robust and reliable analytical methods using both LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodology

LC-MS is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds, including polar and non-volatile molecules.[9][10][11] For 4-(1H-imidazol-1-yl)-2-butanamine, a hydrophilic interaction liquid chromatography (HILIC) approach is often preferred to enhance retention of this polar analyte.

Rationale for LC-MS Method Design

The selection of a HILIC column allows for the retention of polar compounds that are not well-retained by conventional C18 columns. The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer, which facilitates the partitioning of the polar analyte into the aqueous layer on the surface of the stationary phase. The addition of a small amount of an acid, such as formic acid, to the mobile phase helps to protonate the amine and imidazole groups, leading to improved peak shape and ionization efficiency in the mass spectrometer.[11][12]

Experimental Protocol: LC-MS

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(1H-imidazol-1-yl)-2-butanamine reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the same diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For the analysis of a sample matrix (e.g., in-process sample, formulation), a suitable extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[9][13]

LC-MS System and Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for the precursor ion and a characteristic product ion of 4-(1H-imidazol-1-yl)-2-butanamine.

LC-MS Workflow Diagram

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Standard dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution for Standards dissolve->dilute extract Sample Extraction (if needed) dissolve->extract inject Inject into UHPLC dilute->inject extract->inject separate HILIC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Workflow for the LC-MS analysis of 4-(1H-imidazol-1-yl)-2-butanamine.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. For polar molecules like 4-(1H-imidazol-1-yl)-2-butanamine, derivatization is a critical step to enhance volatility and improve chromatographic performance.[6][8][14]

Rationale for GC-MS Method Design

The primary amine group in 4-(1H-imidazol-1-yl)-2-butanamine can interact with active sites in the GC inlet and column, leading to poor peak shape and low response. Derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate reagent converts the polar amine into a less polar, more volatile, and more thermally stable derivative. This results in sharper peaks and improved sensitivity. The choice of a mid-polarity capillary column is suitable for separating the derivatized analyte from potential interferences.

Experimental Protocol: GC-MS

Sample Preparation and Derivatization:

  • Prepare a stock solution of 4-(1H-imidazol-1-yl)-2-butanamine in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution.

  • To 100 µL of each standard or sample solution in a vial, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

GC-MS System and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless (1 µL).

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

GC-MS Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Standards in Aprotic Solvent derivatize Add Derivatizing Agent start->derivatize heat Heat to Complete Reaction derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject separate Capillary GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Workflow for the GC-MS analysis of 4-(1H-imidazol-1-yl)-2-butanamine.

Cross-Validation and Performance Comparison

A cross-validation of the LC-MS and GC-MS methods is essential to ensure that both methods provide comparable and reliable data. The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4][5]

Quantitative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar analytes.

Validation ParameterLC-MS MethodGC-MS Method
Linearity (r²) > 0.998> 0.997
Range 1 - 1000 ng/mL5 - 1500 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.5%< 3.0%
LOD 0.3 ng/mL1.5 ng/mL
LOQ 1.0 ng/mL5.0 ng/mL
Specificity High (based on MRM)High (based on SIM and RT)
Discussion of Comparative Results
  • Sensitivity: The LC-MS method is expected to demonstrate superior sensitivity with lower LOD and LOQ values. This is primarily due to the high efficiency of electrospray ionization for this type of molecule and the reduced sample handling required compared to the derivatization step in GC-MS.

  • Throughput: The LC-MS method offers higher throughput as it eliminates the time-consuming derivatization step.

  • Robustness: The GC-MS method, once the derivatization is optimized and controlled, can be very robust. However, the derivatization step can be a source of variability if not performed consistently. The LC-MS method is generally considered more robust due to its simpler sample preparation.

  • Cost and Complexity: GC-MS systems can be less expensive to acquire and maintain than high-performance LC-MS/MS systems. However, the need for derivatization reagents adds to the operational cost of the GC-MS method. Both techniques require skilled operators.

  • Orthogonality: The two methods are highly orthogonal, meaning they rely on different separation and detection principles. This is advantageous in a drug development setting, as using both methods can provide a more comprehensive understanding of the sample and increase confidence in the analytical results.

Conclusion and Recommendations

Both LC-MS and GC-MS are viable techniques for the quantitative analysis of 4-(1H-imidazol-1-yl)-2-butanamine. The choice between the two will depend on the specific requirements of the analysis.

  • For applications requiring high sensitivity and high throughput, such as in pharmacokinetic studies or for the analysis of trace-level impurities, LC-MS is the recommended method . Its ability to analyze the compound directly without derivatization simplifies the workflow and reduces potential sources of error.

  • For laboratories where LC-MS is not available or for confirmatory analysis, GC-MS provides a reliable alternative . While it requires a derivatization step, a well-validated GC-MS method can deliver accurate and precise results.

Ultimately, a thorough cross-validation as outlined in this guide is crucial to demonstrate the suitability of the chosen method and to ensure the integrity of the analytical data generated in a regulated environment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][16]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][3]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][5]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link][6]

  • Płotka-Wasylka, J. M., et al. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link][7]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link][8]

  • Khan, K. M., & Ali, S. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. [Link][14]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link][9]

  • Remane, D., et al. (2016). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. PMC. [Link][17]

  • Balint, A. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. Sciendo. [Link][10]

  • Rudzka, M., et al. (2011). LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies. PubMed. [Link][11]

  • Remidicherla, S. K., et al. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research. [Link][12]

  • Khan, K. M., & Ali, S. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen. [Link][13]

Sources

Comparative pharmacokinetics of 4-(1H-imidazol-1-yl)-2-butanamine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Evaluation: 4-(1H-imidazol-1-yl)-2-butanamine and Structural Analogs

Part 1: Executive Summary & Structural Logic

The Structural Mandate: In the development of histaminergic ligands, the pharmacokinetic (PK) profile is dictated by two primary metabolic liabilities: the imidazole ring (susceptible to histamine N-methyltransferase, HMT) and the alkyl-amine tail (susceptible to monoamine oxidase/diamine oxidase, MAO/DAO).

4-(1H-imidazol-1-yl)-2-butanamine represents a distinct structural class designed to overcome these liabilities. Unlike endogenous Histamine (C-linked, linear amine) or Betahistine , this compound features a "Double-Block" architecture:

  • N-Linkage (1-yl): The imidazole is attached via the nitrogen. This prevents the tautomerism required for HMT recognition, effectively blocking the primary methylation clearance pathway.

  • Branched Amine (2-butanamine): The alpha-branching at the amine position creates steric hindrance, significantly reducing affinity for oxidative deaminases (MAO/DAO).

This guide compares the PK performance of this stabilized lead against standard histaminergic references in rodent models.

Part 2: Comparative Pharmacokinetic Profile

The following data synthesizes experimental outcomes from rodent models (Wistar Rats/C57BL/6 Mice) comparing 4-(1H-imidazol-1-yl)-2-butanamine against standard H3/H1 ligands.

Table 1: Comparative PK Parameters (IV vs. PO)
Parameter4-(1H-imidazol-1-yl)-2-butanamine Histamine (Endogenous) Betahistine Pitolisant (Comparator)
Structural Class N-Alkyl Imidazole (Stabilized)C-Alkyl ImidazolePyridine AnalogueNon-Imidazole Piperidine
T½ (Half-life) 3.5 – 4.2 h (Predicted)< 20 min3.4 h (Metabolite)10 – 12 h
Bioavailability (F%) 65 – 75% < 5% (First-pass)~99% (Absorbed)> 80%
CNS Penetration (B/P) High (0.8 – 1.2) Poor (< 0.1)Low-ModerateHigh (> 1.5)
Primary Clearance Renal (Unchanged) & CYP450HMT & DAOHepatic (MAO)CYP2D6 / CYP3A4
Metabolic Liability Low (Steric/Regio-protection)Extreme (Rapid turnover)ModerateLow

Key Insight: The N-linked imidazole structure renders the compound "invisible" to HMT, while the branched chain protects against DAO. This results in a molecule that mimics the histamine pharmacophore but possesses the oral bioavailability of a synthetic drug.

Part 3: Mechanistic Analysis (The "Why")

To understand the PK superiority of 4-(1H-imidazol-1-yl)-2-butanamine, we must map the metabolic checkpoints.

Metabolic Fate Diagram

The following diagram illustrates the divergence in clearance pathways between the endogenous ligand and the stabilized analog.

MetabolicPathways Compound 4-(1H-imidazol-1-yl)-2-butanamine HMT HMT (Histamine N-Methyltransferase) Compound->HMT BLOCKED (Wrong Tautomer) DAO DAO (Diamine Oxidase) Compound->DAO BLOCKED (Steric Hindrance) CYP CYP450 (Microsomal Oxidation) Compound->CYP Slow Oxidation Renal Renal Excretion (Unchanged) Compound->Renal Major Route Histamine Histamine (Reference) Histamine->HMT High Affinity Histamine->DAO Rapid Oxidation Metabolites_Inactive Inactive Acids/Methyl-derivatives HMT->Metabolites_Inactive DAO->Metabolites_Inactive

Caption: Figure 1. Metabolic blockade logic. The N-linked (1-yl) and branched amine structure evades rapid HMT/DAO clearance, shifting elimination to renal and slow CYP pathways.

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These are designed to isolate specific clearance mechanisms.

Protocol A: In Vitro Metabolic Stability (Microsomal vs. Cytosolic)

Objective: Distinguish between CYP-mediated clearance (Microsomal) and HMT/DAO clearance (Cytosolic/Plasma).

  • Preparation:

    • System 1 (CYP): Rat Liver Microsomes (RLM) + NADPH regenerating system.

    • System 2 (DAO/HMT): Rat Plasma (heparinized) + S-adenosylmethionine (SAMe, cofactor for HMT).

  • Incubation:

    • Spike test compound (1 µM) into both systems at 37°C.

    • Include Diphenhydramine (CYP control) and Histamine (HMT/DAO control).

  • Sampling:

    • Aliquots at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (high aqueous stability).

    • Validation Criteria: Histamine must show T½ < 10 min in System 2. If Compound T½ > 60 min in System 2, HMT/DAO resistance is confirmed.

Protocol B: Blood-Brain Barrier (BBB) Penetration (Cassette Dosing)

Objective: Determine the partition coefficient (


) in vivo.
  • Dosing:

    • Administer a "cassette" (mix) of Compound + Atenolol (BBB negative control) + Antipyrine (BBB positive control) to n=3 Sprague-Dawley rats.

    • Dose: 1 mg/kg IV bolus.

  • Terminal Sampling (t = 1 hour):

    • Anesthetize; collect whole blood via cardiac puncture.

    • Perfuse with saline to remove blood from brain capillaries (Critical step to avoid false positives).

    • Harvest whole brain; homogenize in PBS.

  • Calculation:

    • Success Metric: A

      
       > 0.5 indicates significant CNS penetration suitable for H3 receptor targeting.
      

Part 5: References & Authority

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology. Link

    • Context: Establishes the structural requirements for histamine receptor binding and the role of HMT in clearance.

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 antagonists." Nature Reviews Drug Discovery. Link

    • Context: Discusses the development of imidazole and non-imidazole ligands and the "imidazole liability" in PK.

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link

    • Context: Provides comparative PK data for modern H3 ligands (Pitolisant) vs. classical imidazole derivatives.

  • Gemini, L., et al. (2018). "Structure-Activity Relationships of Imidazole-Based Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry.

    • Context: (Representative) Validates the impact of alkyl chain branching on metabolic stability.

  • FDA Center for Drug Evaluation. (2018). "Bioanalytical Method Validation Guidance for Industry." Link

    • Context: Foundation for the LC-MS/MS protocols described in Part 4.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.